molecular formula C8H15NO B13612166 3-Azabicyclo[3.2.1]octan-1-ylmethanol

3-Azabicyclo[3.2.1]octan-1-ylmethanol

Cat. No.: B13612166
M. Wt: 141.21 g/mol
InChI Key: GOGJKBIDQRYBLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Azabicyclo[3.2.1]octan-1-ylmethanol (CID 130002913) is a nitrogen- and oxygen-containing bridged bicyclic compound with the molecular formula C8H15NO . It serves as a valuable, conformationally restricted scaffold or intermediate in organic synthesis and drug discovery research. The 3-azabicyclo[3.2.1]octane structural motif is a privileged framework in medicinal chemistry, recognized for its application in developing pharmacologically active compounds . Researchers have identified derivatives of this bicyclic system as key components in potent, systemically available inhibitors of the N-acylethanolamine-hydrolyzing acid amidase (NAAA) enzyme, a promising target for managing inflammatory and pain conditions . The methanol functional group on the bridgehead carbon provides a synthetic handle for further chemical modification, allowing researchers to explore structure-activity relationships and develop novel chemical probes . This compound is intended for research purposes as a building block in the synthesis of more complex molecules. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

3-azabicyclo[3.2.1]octan-1-ylmethanol

InChI

InChI=1S/C8H15NO/c10-6-8-2-1-7(3-8)4-9-5-8/h7,9-10H,1-6H2

InChI Key

GOGJKBIDQRYBLZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC1CNC2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Azabicyclo[3.2.1]octan-1-ylmethanol typically involves the construction of the bicyclic framework followed by the introduction of the hydroxymethyl group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the bicyclic structure. Subsequent functionalization steps introduce the hydroxymethyl group at the desired position.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as catalytic hydrogenation, selective reduction, and protection-deprotection sequences are often employed to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions: 3-Azabicyclo[3.2.1]octan-1-ylmethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can modify the bicyclic structure or the hydroxymethyl group.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the bicyclic framework.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups .

Scientific Research Applications

3-Azabicyclo[3.2.1]octan-1-ylmethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Azabicyclo[3.2.1]octan-1-ylmethanol involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural and Functional Differences

  • Ring Size and Rigidity :

    • The [3.2.1] system (target compound) offers a larger cavity than [2.2.2] analogs, enhancing steric hindrance and receptor-binding selectivity .
    • The [5.1.0] system () introduces strain due to the fused cyclopropane ring, increasing reactivity but reducing stability .
  • Synthetic Accessibility: this compound derivatives are synthesized via optimized HCl salt formation (e.g., 3-azabicyclo[3.2.1]octane hydrochloride), enabling scalable production . [2.2.2] analogs require multistep routes, including Grignard reactions or reductive amination .
  • Pharmacological Relevance: The target compound’s derivatives show promise in phenothiazine-based antipsychotics (), whereas [3.1.1] analogs (e.g., ) are prioritized in kinase inhibition . Non-aza variants (e.g., {bicyclo[2.2.2]octan-1-yl}methanol) lack nitrogen-mediated bioactivity, limiting therapeutic use .

Drug Development

  • CNS Targeting: this compound derivatives exhibit affinity for dopamine and serotonin receptors, critical in treating schizophrenia and depression .
  • Anticancer Agents : [5.1.0] analogs () are explored for tubulin inhibition, disrupting cancer cell mitosis .

Q & A

What are the common synthetic routes for 3-Azabicyclo[3.2.1]octan-1-ylmethanol, and how do reaction conditions influence yield and stereochemistry?

Level: Basic
Answer:
The synthesis typically involves multi-step strategies, including cyclization reactions and functional group transformations. For example:

  • Cyclization : Intramolecular cyclization of precursor amines or ketones under acidic or basic conditions, often requiring precise temperature control (e.g., reflux in toluene at 110°C) to avoid side reactions .
  • Protecting Groups : Use of tert-butyloxycarbonyl (Boc) or benzyl groups to protect the nitrogen during intermediate steps, followed by deprotection with trifluoroacetic acid (TFA) or hydrogenolysis .
  • Purification : Column chromatography or recrystallization is critical to isolate enantiomerically pure forms, as racemization can occur during synthesis .

Key Variables : Solvent polarity (e.g., DMF vs. THF) impacts reaction rates, while excess reagents like NaBH₄ may improve alcohol functionalization yields but risk over-reduction .

How is the structural conformation of this compound validated experimentally?

Level: Basic
Answer:
Structural validation employs:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm bicyclic framework integrity and methanol substituent position. Coupling constants (e.g., J=912J = 9-12 Hz) indicate axial-equatorial proton arrangements .
  • X-ray Crystallography : Resolves absolute stereochemistry, particularly for pharmacologically active enantiomers. For example, anti-configuration in related derivatives was confirmed via X-ray .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, aligning with computational predictions .

What pharmacological applications are associated with this compound derivatives?

Level: Basic
Answer:
Derivatives show promise in:

  • Neuropharmacology : As gamma-secretase modulators for Alzheimer’s disease (e.g., N-(3-Azabicyclo[3.2.1]octan-8-yl) triazolamine derivatives) .
  • Analgesics : Structural analogs (e.g., 1-phenyl-6-azabicyclo[3.2.1]octanes) exhibit opioid receptor antagonism with reduced dependence risk .
  • Receptor Targeting : Conformationally constrained β-amino acid derivatives act as nicotinic acetylcholine receptor ligands .

Methodological Note : In vitro assays (e.g., radioligand binding) and in vivo pain models (e.g., tail-flick test) are used to evaluate efficacy .

How can researchers resolve contradictions in reported biological activity data for azabicyclo derivatives?

Level: Advanced
Answer:
Discrepancies often arise from:

  • Stereochemical Variants : Enantiomers may show opposing activities. For example, (+)-enantiomers of 1-(3-hydroxyphenyl)-6-methyl derivatives demonstrated 10-fold higher analgesic potency than (-)-forms .
  • Assay Conditions : Differences in cell lines (e.g., HEK293 vs. CHO) or receptor subtypes (μ-opioid vs. δ-opioid) affect results. Standardize protocols using WHO guidelines.
  • Metabolic Stability : Hepatic microsome assays (e.g., human vs. rodent) can explain interspecies variability .

Resolution Strategy : Reproduce studies with enantiopure compounds and cross-validate using orthogonal assays (e.g., functional cAMP vs. calcium flux assays) .

What advanced strategies optimize diastereoselectivity in azabicyclo[3.2.1]octane synthesis?

Level: Advanced
Answer:

  • Chiral Catalysts : Use of (R)-BINOL-derived phosphoric acids to induce asymmetry during cyclization, achieving >90% enantiomeric excess (ee) .
  • Dynamic Kinetic Resolution : Employ conditions where interconversion of diastereomers is faster than product formation, favoring thermodynamically stable forms .
  • Computational Modeling : DFT calculations predict transition-state energies to guide solvent/catalyst selection (e.g., favoring endo over exo transition states) .

Case Study : Isomerization of diendo amino esters to diexo forms using NaOEt/EtOH improved diastereomeric ratios from 1:1 to 4:1 .

How does the 3-azabicyclo[3.2.1]octane scaffold enhance metabolic stability compared to acyclic analogs?

Level: Advanced
Answer:
The rigid bicyclic structure:

  • Reduces CYP450 Metabolism : Steric hindrance limits access to oxidation sites (e.g., benzylic positions), as shown in microsomal stability assays (t½ > 120 min vs. 30 min for acyclic analogs) .
  • Improves Membrane Permeability : LogP values (~2.1) and polar surface area (PSA < 60 Ų) align with Lipinski’s rules for CNS penetration .
  • Data Source : Compare pharmacokinetic profiles of 3-azabicyclo derivatives vs. morphinans in rodent models .

What orthogonal protection strategies are recommended for functionalizing this compound?

Level: Advanced
Answer:

  • Dual Protection : Use Boc for the amine and silyl ethers (e.g., TBS) for the methanol group, enabling stepwise deprotection .
  • Selective Deprotection : Hydrogenolysis of benzyl groups (Pd/C, H₂) leaves tert-butyl esters intact, allowing subsequent coupling reactions .
  • Case Study : Synthesis of tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate (CAS 1781376-36-0) achieved 97% purity via orthogonal protection .

What computational tools predict the bioactivity of 3-azabicyclo[3.2.1]octane derivatives?

Level: Advanced
Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with targets like gamma-secretase or opioid receptors .
  • QSAR Models : CoMFA/CoMSIA analyses correlate substituent effects (e.g., trifluoromethyl groups) with IC₅₀ values .
  • ADMET Prediction : SwissADME or pkCSM forecasts bioavailability, toxicity, and blood-brain barrier penetration .

Validation : Cross-check with experimental data from radioligand binding assays (e.g., Ki values < 100 nM for high-affinity derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.